5-Methylpyridine-3-sulfonyl chloride hydrochloride
Description
5-Methylpyridine-3-sulfonyl chloride hydrochloride is a pyridine-based sulfonyl chloride derivative. The compound features a methyl group at the 5-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position of the pyridine ring, with an additional hydrochloride moiety. The CAS number 939807-34-8, listed for "5-methylpyridine-3-sulfonyl chloride" in , likely refers to the sulfonyl chloride form without the hydrochloride . Molecular formula calculations suggest C₆H₆ClNO₂S (molecular weight ~191.63 g/mol) for the base sulfonyl chloride. The hydrochloride form, if valid, would theoretically add HCl, but structural confirmation requires further investigation. This compound is primarily used in organic synthesis as a reactive intermediate for introducing sulfonyl groups .
Properties
IUPAC Name |
5-methylpyridine-3-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c1-5-2-6(4-8-3-5)11(7,9)10;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQZUMPBMGRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridine-3-sulfonyl chloride hydrochloride involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides. This method allows for the formation of the corresponding pyridine-3-sulfonyl chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sulfur dioxide and chlorine to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
5-Methylpyridine-3-sulfonyl chloride hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds, particularly sulfonamide drugs. Its reactivity allows for the introduction of sulfonyl groups into target molecules, which can enhance their biological activity and therapeutic efficacy. For instance, it has been used in the synthesis of novel anti-cancer agents and antibiotics by facilitating the formation of sulfonamide linkages in complex organic structures .
Case Study: Synthesis of Antibacterial Agents
In a study focusing on the development of new antibacterial agents, researchers utilized this compound to synthesize a series of sulfonamide derivatives. The resulting compounds exhibited significant antimicrobial activity against various bacterial strains, demonstrating the compound's utility in drug design .
Chemical Synthesis
Building Block for Organic Synthesis
The compound is widely employed as a building block in organic chemistry. Its sulfonyl chloride functional group is highly reactive towards nucleophiles, making it suitable for various substitution reactions. This property enables chemists to create complex molecular architectures efficiently .
Comparison with Similar Compounds
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| 6-Chloro-5-methylpyridine-3-sulfonyl chloride | Chloro and sulfonyl | Enhanced electrophilicity due to chloro group |
| 5-Methyl-3-pyridinesulfonyl chloride | Sulfonyl only | Lacks additional reactivity from chloro group |
| 3-Pyridinesulfonyl chloride | No methyl or chloro | Simplest structure with limited reactivity |
Agrochemical Applications
This compound is also utilized in the agrochemical industry as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it valuable for creating compounds that can effectively manage agricultural pests and weeds .
Biological Studies
Reactivity with Biological Macromolecules
Recent studies have indicated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action within biological systems .
Preliminary Biological Activity Studies
Research has shown that derivatives synthesized from this compound exhibit promising biological activities, such as inhibition of specific enzyme pathways that are critical in disease progression. This aspect warrants further investigation into its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-Methylpyridine-3-sulfonyl chloride hydrochloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-methylpyridine-3-sulfonyl chloride (base compound) with structurally analogous pyridine sulfonyl chlorides, highlighting substituents, molecular properties, and applications.
Key Structural and Functional Differences:
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: The -CF₃ group at position 5 increases electrophilicity, making it more reactive in nucleophilic substitutions . 5-Bromo-6-chloropyridine-3-sulfonyl chloride: Halogen substituents (Br, Cl) may stabilize the sulfonyl chloride group via resonance, altering solubility and reactivity .
Applications :
- 5-Methylpyridine-3-sulfonyl chloride : Used in peptide coupling and sulfonamide synthesis due to its moderate reactivity .
- Halogenated analogs : Bromo and chloro derivatives (e.g., 5-Bromo-6-chloro) are preferred in medicinal chemistry for their ability to undergo cross-coupling reactions .
Physical Properties: Limited data on melting points or solubility are available. However, molecular weight and halogen content influence polarity, with halogenated derivatives (e.g., 305.95 g/mol for 5-Bromo-6-chloro) likely exhibiting lower solubility in polar solvents compared to the methyl-substituted analog .
Research Findings and Limitations
Synthetic Utility :
- 5-Methylpyridine-3-sulfonyl chloride is a versatile building block for sulfonamide drugs and agrochemicals. Its methyl group offers a balance between reactivity and stability .
- Comparative studies with 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride highlight the role of electron-withdrawing groups in accelerating reactions like Suzuki-Miyaura couplings .
Stability Considerations :
- Sulfonyl chlorides are moisture-sensitive, but methyl substituents may offer slight hydrolytic stability compared to halogenated analogs .
Gaps in Data: The hydrochloride designation in the queried compound remains unverified. Direct comparative data on reactivity, toxicity, or spectroscopic profiles are scarce, necessitating further experimental validation.
Biological Activity
5-Methylpyridine-3-sulfonyl chloride hydrochloride is a chemical compound that has garnered attention for its potential biological activities, including antimicrobial effects and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H7ClN2O2S
- Molecular Weight : 191.64 g/mol
- CAS Number : 2444918-28-7
- Density : Approximately 1.413 g/cm³
- pKa : Estimated at -1.44, indicating strong acidity.
The hydrochloride form enhances solubility in water, making it suitable for various applications in biological assays and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. Preliminary studies indicate that it may act as an enzyme inhibitor or ligand, influencing various biochemical pathways. Its reactivity with proteins and nucleic acids suggests potential therapeutic roles in treating infections and possibly cancer .
Antimicrobial Activity
Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of several pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at varying concentrations.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that compounds structurally related to this compound exhibited dose-dependent cytotoxicity, suggesting a potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
